3,4-Difluoro-2-iodoaniline hydrochloride

Solubility Drug Formulation Aqueous Synthesis

Procure 3,4-Difluoro-2-iodoaniline hydrochloride (CAS 2768326-18-5) for your advanced organic synthesis needs. Its unique ortho-iodo/3,4-difluoro substitution pattern enables regioselective Sonogashira couplings and Buchwald-Hartwig aminations—reactivity that cannot be replicated by 2-iodoaniline or 3,4-difluoroaniline alone. The hydrochloride salt ensures superior water solubility for aqueous workups and purifications. This intermediate is essential for constructing polyfluorinated indoles, quinolines, and diarylamines with enhanced metabolic stability.

Molecular Formula C6H5ClF2IN
Molecular Weight 291.46 g/mol
Cat. No. B13455782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2-iodoaniline hydrochloride
Molecular FormulaC6H5ClF2IN
Molecular Weight291.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)I)F)F.Cl
InChIInChI=1S/C6H4F2IN.ClH/c7-3-1-2-4(10)6(9)5(3)8;/h1-2H,10H2;1H
InChIKeyKBVUSGKWBUDHLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-2-iodoaniline Hydrochloride: A Key Halogenated Aniline Building Block for Drug Discovery and Synthesis


3,4-Difluoro-2-iodoaniline hydrochloride (CAS: 2768326-18-5) is a halogenated aniline derivative with the molecular formula C6H5ClF2IN and a molecular weight of 291.46 g/mol . This compound features a benzene ring substituted with two fluorine atoms at the 3- and 4-positions and an iodine atom at the 2-position, alongside a hydrochloride counterion. The specific arrangement of fluorine and iodine substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry and materials science . It is primarily used as a precursor in the construction of complex molecules, notably in cross-coupling reactions to form carbon-carbon bonds [1]. The hydrochloride salt form enhances its water solubility and facilitates handling in aqueous-based reaction conditions .

Why 3,4-Difluoro-2-iodoaniline Hydrochloride Cannot Be Interchanged with Other Halogenated Anilines


3,4-Difluoro-2-iodoaniline hydrochloride offers a unique substitution pattern that is not easily replicated by other halogenated anilines, such as 2-iodoaniline or 3,4-difluoroaniline. The precise combination and position of the fluorine and iodine substituents critically influence the compound's reactivity, regioselectivity in subsequent reactions, and physicochemical properties, including its calculated LogP and aqueous solubility [1]. For instance, the ortho-iodo moiety is essential for enabling specific cross-coupling reactions like Sonogashira couplings [2], while the 3,4-difluoro pattern modulates electronic effects and can influence the outcome of nucleophilic aromatic substitution (SNAr) reactions . Simply replacing it with a different isomer or a less-substituted analog could lead to significantly different reaction kinetics, product profiles, or even complete failure of the desired synthetic transformation. The hydrochloride salt form further differentiates it by improving water solubility, a critical factor for applications requiring aqueous media .

Quantifiable Evidence for Selecting 3,4-Difluoro-2-iodoaniline Hydrochloride Over Analogs


Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base

The hydrochloride salt of 3,4-difluoro-2-iodoaniline demonstrates significantly improved water solubility compared to its free base counterpart. The free base (CAS 161958-41-4) is described as 'insoluble in water, easily soluble in organic solvents' . In contrast, the hydrochloride salt (CAS 2768326-18-5) is 'freely soluble in water' . This differential solubility is crucial for applications requiring aqueous conditions, such as certain biological assays or green chemistry protocols.

Solubility Drug Formulation Aqueous Synthesis

Optimized LogP for Drug-Like Properties Relative to Non-Fluorinated Analogs

3,4-Difluoro-2-iodoaniline (free base) exhibits a calculated LogP value of approximately 2.36 [1], indicating moderate lipophilicity. This value is strategically positioned for drug-like molecules, balancing membrane permeability with aqueous solubility. In comparison, the non-fluorinated analog, 2-iodoaniline, has a lower LogP, which may limit its membrane permeability and oral bioavailability. The introduction of two fluorine atoms increases the LogP, enhancing its ability to interact with hydrophobic biological targets and cross cell membranes, a key advantage in medicinal chemistry .

Physicochemical Properties Drug Discovery LogP

Proven Utility in Sonogashira Cross-Coupling Reactions

The ortho-iodo group of 3,4-difluoro-2-iodoaniline is specifically exploited in Sonogashira cross-coupling reactions to synthesize polyfluorinated ortho-alkynylanilines. A 2012 study demonstrated that a series of polyfluorinated ortho-iodoanilines, including those with a 3,4-difluoro substitution pattern, undergo Sonogashira coupling with terminal alkynes to yield the corresponding alkynylanilines in yields ranging from 54% to 83% [1]. This direct evidence confirms the compound's role as a viable substrate for this important carbon-carbon bond-forming reaction. In contrast, the corresponding 3,4-difluoroaniline (lacking the iodo group) would not undergo this transformation without prior functionalization.

Cross-Coupling Sonogashira Reaction Organic Synthesis

Stability Under Grignard Reaction Conditions vs. Other Ortho-Iodoanilines

Manufacturers highlight the superior stability of 3,4-difluoro-2-iodoaniline under Grignard reaction conditions [1]. This is a critical differentiator, as many ortho-iodoanilines are prone to decomposition or unwanted side reactions in the presence of strong nucleophiles like Grignard reagents. While specific quantitative data (e.g., decomposition half-lives) is not provided in the source, the explicit emphasis on this property suggests a significant advantage over less robust analogs for this specific reaction class. This stability allows for more reliable and higher-yielding transformations.

Stability Grignard Reaction Organometallic Chemistry

High Purity (≥97%) and Rigorous Quality Control Compared to Generic Reagents

Commercial offerings of 3,4-difluoro-2-iodoaniline (free base) consistently provide high purity levels, typically ≥97% and often ≥98% with accompanying quality control protocols that include HPLC analysis and heavy metal screening [1]. This level of purity is crucial for ensuring reproducible results in sensitive applications such as medicinal chemistry and materials science. While generic aniline derivatives may be available at lower purity grades, the consistent, high-purity specification for this specific compound reduces the need for costly and time-consuming in-house purification, thereby increasing experimental efficiency and reliability.

Purity Quality Control Reproducibility

High-Value Application Scenarios for 3,4-Difluoro-2-iodoaniline Hydrochloride


Synthesis of Polyfluorinated Heterocycles for Drug Discovery

3,4-Difluoro-2-iodoaniline hydrochloride is an ideal precursor for synthesizing polyfluorinated indoles and quinolines via Sonogashira coupling followed by cyclization [1]. The ortho-iodo group enables efficient carbon-carbon bond formation, while the fluorine atoms enhance metabolic stability and target binding in the final heterocyclic products. This application leverages the compound's established reactivity in cross-coupling reactions and its favorable LogP for drug-like properties [2]. The hydrochloride salt form is particularly advantageous for aqueous workup and purification steps.

Construction of Diarylamine Scaffolds via Buchwald-Hartwig Amination

The combination of an ortho-iodo leaving group and an aniline nitrogen makes this compound a valuable electrophile in Buchwald-Hartwig amination reactions to form diarylamines. The electron-withdrawing fluorine atoms can activate the ring toward oxidative addition by palladium catalysts. This application is supported by the compound's high purity and stability under basic conditions, which is critical for the success of these palladium-catalyzed transformations [3].

Development of Radiolabeled Tracers or Imaging Agents

The presence of an iodine atom provides a handle for radioiodination, making 3,4-difluoro-2-iodoaniline a potential precursor for the synthesis of radiolabeled compounds used in SPECT imaging or targeted radiotherapy. The specific substitution pattern allows for the installation of radioactive iodine isotopes (e.g., I-125, I-131) at a defined position. The high purity and rigorous quality control of the compound are essential for radiopharmaceutical applications to ensure product identity and safety .

Preparation of Functional Materials and Organic Electronics

The unique electronic properties imparted by the halogen substituents make 3,4-difluoro-2-iodoaniline a useful monomer or building block for conjugated polymers and small molecules in organic electronics. The iodine atom can serve as a site for further functionalization via cross-coupling, enabling the tuning of optoelectronic properties. Its stability under Grignard and other organometallic conditions [4] facilitates its incorporation into complex material frameworks.

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